molecular formula C14H16N6O B4908097 N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B4908097
M. Wt: 284.32 g/mol
InChI Key: ZHXLYEWDFBKGEO-UHFFFAOYSA-N
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Description

N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including alkenyl, alkynyl, pyrrolidinyl, and oxadiazolopyrazinyl moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate precursors, such as N-alkyl-N-(prop-2-yn-1-yl)anilines, under controlled conditions. The reaction may involve the use of molecular oxygen and visible light as a photosensitizer to induce oxidative formylation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, sodium borohydride, and various nucleophiles. Reaction conditions may involve the use of solvents such as acetone and bases like potassium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative formylation can yield formamides, while reduction reactions can produce corresponding amines .

Scientific Research Applications

N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a photosensitizer and generate ROS sets it apart from other similar compounds, making it a valuable tool in photochemical and biological research.

Properties

IUPAC Name

N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-3-7-19(8-4-2)13-14(20-9-5-6-10-20)16-12-11(15-13)17-21-18-12/h1,4H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXLYEWDFBKGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC#C)C1=NC2=NON=C2N=C1N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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